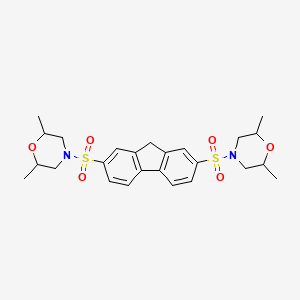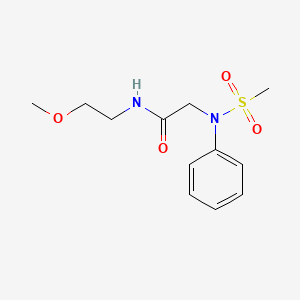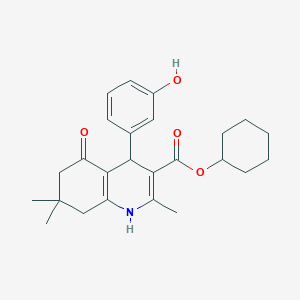
4,4'-(9H-fluorene-2,7-diyldisulfonyl)bis(2,6-dimethylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-based compounds are a class of organic compounds that have been widely studied due to their unique properties. They are often used in the synthesis of organic semiconductors . The compound you mentioned seems to be a derivative of fluorene, with morpholine and sulfonyl groups attached. Morpholine is a common solvent and building block in organic synthesis, while sulfonyl groups are often used as protecting groups or leaving groups in organic reactions .
Synthesis Analysis
The synthesis of fluorene derivatives often involves coupling reactions such as Suzuki coupling or Stille coupling . These reactions allow for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a three-ring system, with the central ring being a five-membered ring. The presence of different substituents can greatly influence the properties of these compounds .Chemical Reactions Analysis
Fluorene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can be influenced by the nature and position of the substituents on the fluorene ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity, stability, and other properties .Mechanism of Action
The mechanism of action of fluorene derivatives can vary greatly depending on their specific structure and the context in which they are used. For example, in the context of organic semiconductors, these compounds can facilitate the movement of charge carriers, thereby contributing to the conductive properties of the material .
Safety and Hazards
Future Directions
The study of fluorene derivatives is a vibrant field of research, with potential applications in areas such as organic electronics, photovoltaics, and more . Future research will likely continue to explore the synthesis of new fluorene derivatives, as well as their properties and potential applications.
properties
IUPAC Name |
4-[[7-(2,6-dimethylmorpholin-4-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S2/c1-16-12-26(13-17(2)32-16)34(28,29)22-5-7-24-20(10-22)9-21-11-23(6-8-25(21)24)35(30,31)27-14-18(3)33-19(4)15-27/h5-8,10-11,16-19H,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWOCHJPPNYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)



![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)
![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)
![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![1-(3-bromophenyl)-4-{[1-(4-chloro-3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5063607.png)